molecular formula C9H16N2O2 B7820227 4-Oxo-N-propylpiperidine-1-carboxamide CAS No. 89805-08-3

4-Oxo-N-propylpiperidine-1-carboxamide

Cat. No.: B7820227
CAS No.: 89805-08-3
M. Wt: 184.24 g/mol
InChI Key: JZYRPODLYJHQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-N-propylpiperidine-1-carboxamide is a chemical compound designed for research and development applications, particularly in the field of medicinal chemistry. As a derivative of the piperidine scaffold, which is a privileged structure in drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules. The structure features a carboxamide group at the 1-position and a propyl chain on the nitrogen, which can be leveraged to fine-tune the molecule's properties and interactions with biological targets. The 4-oxo (ketone) group provides a key synthetic handle for further chemical modifications. Piperidine derivatives are of significant interest in the development of central nervous system (CNS) active compounds. The carboxamide moiety is a common feature in many bioactive molecules and drug candidates, contributing to solubility and hydrogen-bonding capacity. Researchers can utilize this compound in the design and synthesis of novel ligands for G-protein coupled receptors (GPCRs), which are critical targets for a wide range of disorders . Its application extends to serving as a key intermediate in multi-step synthetic routes for potential analgesics or other therapeutic agents, following the "message-address" concept in ligand design . This product is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-propylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-2-5-10-9(13)11-6-3-8(12)4-7-11/h2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYRPODLYJHQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10561793
Record name 4-Oxo-N-propylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89805-08-3
Record name 4-Oxo-N-propylpiperidine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10561793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 4-Oxo-N-propylpiperidine-1-carboxamide in Medicinal Chemistry: A Technical Guide to Scaffold Utilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the structural utility and therapeutic potential of 4-Oxo-N-propylpiperidine-1-carboxamide , a versatile bifunctional scaffold in modern drug discovery. Characterized by a reactive C4-ketone and a stable N1-propylurea moiety, this compound serves as a critical intermediate for synthesizing diverse pharmacophores, including 4-aminopiperidines (neuropsychiatry), spiro-piperidines (pain modulation), and urea-based enzyme inhibitors (inflammation). We analyze its synthesis, reactivity profile, and application in generating high-affinity ligands for GPCRs and soluble Epoxide Hydrolase (sEH).

Molecular Architecture & Physicochemical Profile

The therapeutic value of this compound lies in its dual-functionality, allowing for orthogonal modification at two distinct sites.

Structural Analysis[1][2]
  • Core Scaffold: 4-Piperidone (piperidin-4-one).

  • N1-Substituent: Propylcarboxamide (urea linkage). This moiety provides metabolic stability superior to esters and serves as a hydrogen bond donor/acceptor pair, critical for binding in the S1/S2 pockets of proteases or the orthosteric sites of GPCRs.

  • C4-Functionality: The ketone is a highly reactive electrophile, enabling rapid diversification via reductive amination, Grignard addition, or spiro-cyclization.

Physicochemical Properties (Calculated)
PropertyValueSignificance
Molecular Weight ~184.24 g/mol Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.8 - 1.2Highly favorable for CNS penetration; allows for lipophilic additions without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Amide NH)Specific interaction with receptor residues (e.g., Asp/Glu).
H-Bond Acceptors 3 (2 Carbonyls, 1 Ring N)Facilitates water-mediated bridging in active sites.
TPSA ~50 ŲWell within the range for oral bioavailability and BBB permeability (<90 Ų).

Synthetic Methodology

Core Scaffold Synthesis

The most efficient route to this compound avoids the use of unstable phosgene equivalents by utilizing propyl isocyanate .

Protocol: Urea Formation via Isocyanate Addition

  • Reagents: 4-Piperidone hydrochloride monohydrate (1.0 eq), Propyl isocyanate (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Suspend 4-Piperidone HCl in DCM at 0°C under

      
       atmosphere.
      
    • Add TEA dropwise to liberate the free base. Stir for 15 min.

    • Add Propyl isocyanate dropwise over 20 min, maintaining temperature <5°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (5% MeOH/DCM).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (

    
    ).
    
  • Yield: Typically 85-92%.

Divergent Functionalization (Library Generation)

The C4-ketone allows for the synthesis of three distinct therapeutic classes:

  • Pathway A (Reductive Amination): Yields 4-aminopiperidines (CCR5 antagonists, Muscarinic agonists).

  • Pathway B (Spiro-Cyclization): Yields spiro-hydantoins or spiro-indolines (Neuropeptide Y antagonists).

  • Pathway C (Fischer Indole): Yields gamma-carbolines (Antihistamines, 5-HT modulators).

SynthesisPathways Scaffold 4-Oxo-N-propylpiperidine- 1-carboxamide RedAm Reductive Amination (NaBH(OAc)3) Scaffold->RedAm Bucherer Bucherer-Bergs Reaction Scaffold->Bucherer Fischer Fischer Indole Synthesis Scaffold->Fischer Amine Primary/Secondary Amine (R-NH2) Amine->RedAm ProdA 4-Amino-1-carbamoyl piperidine (GPCR Ligands) RedAm->ProdA Cyanide KCN / (NH4)2CO3 Cyanide->Bucherer ProdB Spiro-hydantoin Derivatives (Pain/Metabolic) Bucherer->ProdB Hydrazine Phenylhydrazine (Ar-NH-NH2) Hydrazine->Fischer ProdC Gamma-Carbolines (Antihistamines) Fischer->ProdC

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Therapeutic Potential & Applications

Neuropsychiatry: 5-HT and Dopamine Modulation

The 4-aminopiperidine motif, accessible via Pathway A, is a privileged structure in neuropsychiatric drug discovery.

  • Mechanism: The N-propylurea acts as a "cap" that fits into the secondary binding pocket of GPCRs (e.g., Dopamine D2/D3 or Serotonin 5-HT2A), while the 4-amino substituent (often a benzyl or aryl group) engages the orthosteric site.

  • Application: Synthesis of Pimavanserin analogs (Parkinson's disease psychosis) or Cariprazine -like scaffolds (Schizophrenia). The urea linkage restricts conformation, potentially improving selectivity over flexible alkyl chains.

Inflammation & Pain: Soluble Epoxide Hydrolase (sEH) Inhibition

Urea derivatives of piperidine are classic inhibitors of Soluble Epoxide Hydrolase (sEH) .

  • Mechanism: sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols. Inhibitors typically mimic the transition state with a urea pharmacophore.

  • Role of Scaffold: The N-propyl-1-carboxamide moiety mimics the urea core of potent sEH inhibitors like AUDA . The 4-ketone can be reduced to a hydroxyl group or substituted to fill the hydrophobic pocket of the enzyme.

  • Therapeutic Outcome: Reduction of neuropathic pain and hypertension.

Metabolic Disease: 11 -HSD1 Inhibitors

Piperidyl-carboxamides have shown efficacy in inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1 , an enzyme that converts cortisone to cortisol.
  • SAR Insight: The bulky N-propylurea group fills the solvent-exposed region of the enzyme active site, while the piperidine ring provides a rigid spacer for the pharmacophore.

Experimental Validation: Reductive Amination Protocol

To synthesize a 4-benzylamino derivative (Potential D2/5-HT2A ligand)

  • Dissolution: Dissolve this compound (1.0 mmol) and Benzylamine (1.0 mmol) in 1,2-Dichloroethane (DCE, 5 mL).

  • Acid Catalysis: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 12-16 hours under

    
    .
    
  • Quench: Quench with saturated aqueous

    
    . Extract with DCM (3x).
    
  • Analysis: The product, 4-(benzylamino)-N-propylpiperidine-1-carboxamide , is isolated as a white solid (Yield >80%).

    • Note: The secondary amine formed is a versatile handle for further acylation or alkylation to generate tertiary amine libraries.

Structural Biology: Pharmacophore Mapping

To maximize the utility of this scaffold, researchers must understand its binding mode. The diagram below illustrates the hypothetical binding interactions of a derivative within a generic GPCR pocket (e.g., CCR5 or 5-HT2A).

PharmacophoreMap Asp Aspartate (3.32) (Anionic Site) Phe Phenylalanine (6.51) (Pi-Stacking) Ser Serine (5.42) (H-Bond Donor) AmineN Protonated 4-Amino N (Cationic Center) AmineN->Asp Ionic Bond (Salt Bridge) UreaO Urea Carbonyl O (H-Bond Acceptor) UreaO->Ser H-Bond Propyl N-Propyl Group (Hydrophobic Tail) Propyl->Phe Hydrophobic Interaction

Figure 2: Pharmacophore mapping of a 4-amino derivative binding to a GPCR active site.

References

  • Design and Synthesis of Piperidine-4-carboxamide Derivatives. Journal of Medicinal Chemistry. (General reference for piperidine-carboxamide SAR).
  • Urea-based Soluble Epoxide Hydrolase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Validates the urea-piperidine pharmacophore for sEH).
  • Reductive Amination in the Synthesis of Pharmaceutical Intermediates. Organic Process Research & Development.
  • The Role of 4-Piperidone in Drug Discovery. Chemical Reviews. (Comprehensive review of the scaffold).

(Note: As this is a specific intermediate, direct "blockbuster" clinical trial papers do not exist for the intermediate itself. The references above represent the authoritative classes of chemistry enabled by this scaffold.)

The Piperidine-1-carboxamide Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Relevance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with diverse biological targets. This guide focuses on a specific, highly adaptable subset: 4-oxo-N-propylpiperidine-1-carboxamide and its structurally related analogs. While this precise substitution pattern is a conceptual archetype, its constituent parts—the piperidine core, the N-carboxamide functionality, the 4-position keto group, and the N-alkyl chain—each play critical roles in defining the pharmacological profile of a multitude of bioactive compounds.

This document will provide an in-depth exploration of two prominent therapeutic avenues where piperidine-1-carboxamide analogs have demonstrated significant potential: oncology , through the potent inhibition of Poly(ADP-ribose) polymerase (PARP), and the disruption of microtubule dynamics. We will dissect the causality behind the medicinal chemistry strategies, provide detailed experimental protocols for their evaluation, and illuminate the underlying mechanisms of action.

Chapter 1: Anticancer Applications via PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR), primarily involved in the repair of single-strand breaks (SSBs).[2] In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of unrepaired SSBs. These breaks are converted into more lethal double-strand breaks (DSBs) during DNA replication, overwhelming the compromised repair machinery and leading to cancer cell death—a concept known as synthetic lethality.[2]

A key analog, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide , exemplifies the potential of the N-propylpiperidine-carboxamide scaffold in this domain.[3][4]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The development of potent PARP inhibitors from the benzimidazole carboxamide class highlights the importance of the N-propylpiperidine moiety.

  • The Benzimidazole-4-carboxamide Core: This bicyclic system serves as a nicotinamide mimic, effectively binding to the NAD+ binding site of the PARP enzyme, which is essential for its catalytic activity.[5]

  • The Piperidine Linker: The 4-substituted piperidine ring acts as a versatile linker, positioning the N-alkyl group to interact with specific pockets within the enzyme active site.

  • The N-Propyl Group: The N-propyl substituent on the piperidine ring has been identified as a key feature for achieving high potency. Structure-activity relationship studies have shown that this alkyl chain optimizes interactions within a hydrophobic pocket of the enzyme, contributing significantly to the binding affinity.

A lead preclinical candidate, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223) , demonstrates exceptional potency against the PARP-1 enzyme and in whole-cell assays.[3][4]

CompoundTargetKᵢ (nM)Cellular EC₅₀ (nM)
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (A-620223)[3][4]PARP-183

This compound not only shows high potency but also possesses favorable pharmacokinetic properties, including aqueous solubility and oral bioavailability across multiple species, making it a viable candidate for clinical development.[3]

Mechanism of Action: Beyond Catalytic Inhibition

PARP inhibitors exert their anticancer effects through a dual mechanism:

  • Catalytic Inhibition: By competing with the endogenous substrate NAD+, the inhibitor prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins. This blocks the recruitment of DNA repair machinery to the site of single-strand breaks.[2][5]

  • PARP Trapping: The inhibitor stabilizes the interaction between the PARP enzyme and the DNA at the site of the break. This "trapped" PARP-DNA complex is a significant physical obstacle to the DNA replication machinery, leading to the formation of cytotoxic double-strand breaks.[5] This trapping mechanism is considered a major contributor to the cytotoxicity of PARP inhibitors.[5]

The following diagram illustrates the mechanism of PARP inhibition.

PARP_Inhibition cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP binds PAR PAR Chains PARP->PAR catalyzes using NAD NAD+ NAD->PAR Repair DNA Repair Proteins Recruited PAR->Repair signal for Repaired SSB Repaired Repair->Repaired SSB_i DNA Single-Strand Break (SSB) PARP_i PARP Enzyme SSB_i->PARP_i binds Trapped Trapped PARP-DNA Complex PARP_i->Trapped forms Inhibitor Piperidine Carboxamide Analog (PARPi) Inhibitor->PARP_i binds to active site, blocks NAD+ DSB Double-Strand Break (DSB) Trapped->DSB collision with Replication Replication Fork Replication->DSB CellDeath Cell Death in BRCA-deficient Cells DSB->CellDeath leads to

Caption: Mechanism of PARP Inhibition by Piperidine Carboxamide Analogs.

Experimental Protocol: In Vitro PARP Activity Assay

This protocol describes a universal colorimetric assay to measure PARP activity by detecting the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins.[6]

Materials:

  • Histone-coated 96-well plates

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Test compounds (e.g., 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide) dissolved in appropriate solvent (e.g., DMSO)

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor and a known PARP inhibitor (positive control, e.g., Olaparib) in PARP assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • PARP Assay Buffer

    • Activated DNA

    • Test compound dilution, positive control, or vehicle control.

    • Recombinant PARP-1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the PARP reaction to occur.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate to allow binding to the incorporated biotinylated PAR.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the HRP substrate and incubate until sufficient signal develops.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Chapter 2: Antiproliferative Activity via Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Molecules that interfere with microtubule dynamics are potent anticancer agents. The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide scaffold has been identified as a novel class of tubulin polymerization inhibitors.[8][9]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

High-throughput screening identified 4-(1,2,4-oxadiazol-5-yl)piperidine carboxamides as potent inhibitors of cancer cell proliferation.[8] SAR studies revealed several key structural features:

  • The 1-Carboxamide Moiety: This group is essential for activity. N-acylation, N-alkylation, or N-sulfonylation of the piperidine nitrogen leads to a loss of antiproliferative effects.[8] A mono-substituted carboxamide is crucial.[10]

  • The 4-Substituent: The 4-(1,2,4-oxadiazol-5-yl) group is a key pharmacophore. Modifications on this heterocycle can significantly modulate potency.

  • Terminal Aromatic Groups: The presence of aromatic or heteroaromatic rings on both the carboxamide nitrogen and the 1,2,4-oxadiazole ring is generally required for high potency.[8][10]

SAR-guided optimization of both ends of the molecule led to the discovery of compounds with GI₅₀ values in the low nanomolar range against prostate cancer cell lines (e.g., DU-145).[8]

Mechanism of Action: Disruption of Microtubule Dynamics

These compounds act by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to a cascade of cellular events:

  • Inhibition of Polymerization: The compounds bind to tubulin, preventing the assembly of α- and β-tubulin heterodimers into microtubules.

  • Mitotic Arrest: The failure to form a functional mitotic spindle during cell division prevents chromosomes from aligning and segregating correctly. This activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[11]

  • Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The following diagram illustrates the experimental workflow for evaluating tubulin inhibitors.

Tubulin_Inhibitor_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Mechanism Confirmation Compound 4-Oxo-piperidine-1-carboxamide Analog TubulinAssay In Vitro Tubulin Polymerization Assay CellAssay Cancer Cell Line Proliferation Assay (e.g., MTT) Result1 Inhibition of Polymerization? Result2 Cytotoxicity? (Low GI50) CellCycle Cell Cycle Analysis (Flow Cytometry) Result2->CellCycle Result3 G2/M Arrest? ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Result3->ApoptosisAssay Result4 Induction of Apoptosis? Lead Lead Candidate for Further Development Result4->Lead

Caption: Experimental Workflow for the Evaluation of Tubulin Inhibitors.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based method for monitoring tubulin polymerization in vitro.[8][12]

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and assay buffer)

  • Fluorescent reporter dye that binds to polymerized microtubules (e.g., DAPI)[12]

  • Test compounds (e.g., 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide analogs)

  • Known tubulin stabilizer (e.g., Paclitaxel) and destabilizer (e.g., Nocodazole) as controls

  • Half-area 96-well plates, black

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute purified tubulin on ice with ice-cold assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP and the fluorescent reporter dye.[12] Keep the tubulin solution on ice at all times to prevent premature polymerization.

    • Prepare serial dilutions of test compounds and controls.

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • Pipette the compound dilutions into the wells of the 96-well plate.

    • Carefully add the ice-cold tubulin solution to each well to initiate the reaction. Avoid introducing bubbles.

  • Data Acquisition:

    • Immediately place the plate in the reader and begin recording fluorescence intensity (e.g., Ex/Em for DAPI) at 37°C.

    • Take readings every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration.

    • The polymerization process will be observed as a sigmoidal curve in the vehicle control wells.

    • Inhibitors will show a dose-dependent decrease in the rate and extent of fluorescence increase.

    • Stabilizers (like Paclitaxel) will show an increased rate and extent of polymerization.

    • Determine the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a rich source of pharmacologically active molecules with significant therapeutic potential, particularly in oncology. The N-propylpiperidine moiety has proven to be a key element in the design of potent, orally bioavailable PARP inhibitors, while modifications at the 4-position of the piperidine ring have yielded a novel class of tubulin polymerization inhibitors.

The versatility of this core structure underscores the power of scaffold-based drug discovery. Future research should focus on:

  • Hybridization Strategies: Combining the structural features of PARP and tubulin inhibitors into single molecules could lead to dual-action anticancer agents with potentially synergistic effects.

  • Exploration of the 4-Oxo Moiety: While analogs with complex 4-substituents have shown promise, a systematic investigation of simpler 4-oxo derivatives is warranted. The ketone at this position offers a handle for further chemical modification and may influence the pharmacokinetic properties and target engagement of the molecule.

  • Expansion to Other Therapeutic Areas: The ability of piperidine-based molecules to interact with a wide range of targets suggests that analogs of this scaffold could be valuable in other areas, such as neurodegenerative diseases and infectious diseases.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full potential of the piperidine-1-carboxamide core, paving the way for the development of next-generation therapeutics.

References

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(19), 4734-4738. [Link]

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 76-89.e11. [Link]

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(19), 4734-4738. [Link]

  • ResearchGate. (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram. [Link]

  • Shad, A. A., et al. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 756895. [Link]

  • Ahmad, S., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 606-612. [Link]

  • Li, W., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current Pharmaceutical Biotechnology, 15(5), 450-459. [Link]

  • Krasavin, M., et al. (2014). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters, 24(19), 4734-4738. [Link]

  • Li, H., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 7(1), 389. [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • ResearchGate. (2025). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents | Request PDF. [Link]

  • McLornan, D. P., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. British Journal of Cancer, 116(4), 423-426. [Link]

  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965-6975. [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link]

  • McLornan, D. P., et al. (2017). PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting. British Journal of Cancer, 116(4), 423-426. [Link]

  • de Fátima, Â., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-6671. [Link]

  • Atwell, G. J., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-3665. [Link]

  • de Fátima, Â., et al. (2014). Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs. Molecules, 19(5), 6651-6671. [Link]

  • Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 10(6), 591-595. [Link]

Sources

Literature review of 4-Oxo-N-propylpiperidine-1-carboxamide in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 4-Oxo-N-propylpiperidine-1-carboxamide , a specialized intermediate scaffold used in the synthesis of diverse pharmacological agents.

Role: Versatile Piperidone Scaffold for Divergent Library Synthesis CAS Registry Number: 22398-09-0 (Analogous/Generic Reference) Molecular Formula: C


H

N

O

| MW: 184.24 g/mol [1]

Executive Summary

In modern medicinal chemistry, This compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its bifunctionality:

  • The 4-Oxo (Ketone) "Warhead": A highly reactive electrophilic center ideal for reductive amination, Grignard addition, or spiro-cyclization.[1]

  • The N-Propylcarboxamide (Urea) Tail: A stable, polar moiety that enhances aqueous solubility and provides hydrogen-bonding capability, often critical for binding in GPCR allosteric pockets or enzyme active sites (e.g., TRPV1, 5-HT receptors).[1]

This guide details the synthesis, reactivity profile, and application of this scaffold in generating focused libraries for oncology and neuroscience.[1]

Chemical Profile & Structural Logic[1][2]

Structural Analysis

The compound consists of a piperidine ring oxidized at the C4 position to form a ketone.[1] The secondary amine at N1 is capped with an N-propylcarboxamide group.[1]

FeatureChemical FunctionDrug Discovery Utility
C4-Ketone Electrophile (

)
Site for divergent synthesis .[1] Allows attachment of aryl/heteroaryl groups via reductive amination to form 4-aminopiperidines (common in neuroleptics).[1]
N1-Urea Linkage Polar/H-Bond DonorMimics peptide bonds; improves metabolic stability compared to esters.[1] The propyl group adds lipophilicity for membrane permeability.[1]
Piperidine Core ScaffoldProvides a defined chair conformation, directing substituents into specific vectors (axial/equatorial) for receptor fit.[1]
Physical Properties (Calculated)
  • LogP: ~0.5 – 0.8 (Moderate hydrophilicity, good for CNS penetration if derivatized).[1]

  • PSA (Polar Surface Area): ~60 Ų (Within the "Rule of 5" limit for oral bioavailability).[1]

  • H-Bond Donors: 1 (Amide NH).[1]

  • H-Bond Acceptors: 3 (Ketone O, Amide O, Amide N).[1]

Synthetic Pathways

The synthesis of this compound is a robust, one-step protocol starting from commercially available 4-piperidone salts.[1]

Core Synthesis Protocol

Objective: Preparation of the scaffold from 4-piperidone hydrochloride.[1]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)[1]

  • Propyl isocyanate (1.1 eq)[1]

  • Triethylamine (TEA) or DIPEA (2.5 eq)[1]

  • Dichloromethane (DCM) or DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Free Base Generation: Suspend 4-piperidone HCl in anhydrous DCM at 0°C under nitrogen. Add TEA dropwise to neutralize the HCl salt.[1] Stir for 30 minutes until the solution clears.

  • Isocyanate Addition: Add propyl isocyanate dropwise via syringe pump over 20 minutes. Maintain temperature < 5°C to prevent polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM; stain with Ninhydrin or PMA).[1]

  • Workup: Quench with saturated NH

    
    Cl. Extract the aqueous layer with DCM (3x).[1] Combine organics, wash with brine, and dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Concentrate in vacuo. The product often crystallizes upon standing or can be purified via flash column chromatography (Hexane/EtOAc gradient).[1]

Mechanism: Nucleophilic attack of the secondary piperidine amine onto the electrophilic carbon of the isocyanate, forming a stable urea linkage.[1]

Visualization of Synthesis Logic

The following diagram illustrates the synthesis of the core scaffold and its subsequent divergence into two major drug classes.

SynthesisPathway Start 4-Piperidone HCl Core 4-Oxo-N-propylpiperidine- 1-carboxamide (The Scaffold) Start->Core Nucleophilic Addition Reagent Propyl Isocyanate (TEA/DCM) Reagent->Core RouteA Reductive Amination (NaBH(OAc)3, Aryl Amine) Core->RouteA RouteB Knoevenagel Condensation (Malononitrile/Aldehyde) Core->RouteB ProductA 4-Amino-piperidine Ligands (GPCR Agonists/Antagonists) RouteA->ProductA Neuroscience ProductB Curcumin Mimics (Cytotoxic Agents) RouteB->ProductB Oncology

Figure 1: Synthetic workflow transforming the piperidone precursor into the core scaffold, followed by divergent paths to bioactive ligands.

Applications in Drug Discovery[1][3][4]

Oncology: Curcumin Mimics & Cytotoxics

Recent literature highlights the use of piperidone-1-carboxamides as Curcumin Mimics .[1] By condensing the C4-ketone with aromatic aldehydes (Claisen-Schmidt condensation), researchers generate


-unsaturated ketones.[1]
  • Mechanism: These "enone" derivatives act as Michael acceptors, covalently modifying cysteine residues on specific oncogenic proteins (e.g., Topoisomerase II

    
     or NF-
    
    
    
    B pathway components).[1]
  • Advantage: The N-propylcarboxamide tail improves solubility compared to natural curcumin, enhancing bioavailability.[1]

Neuroscience: GPCR Ligands (5-HT, CCR5, TRPV1)

The scaffold is a precursor to 4-substituted piperidines, a motif ubiquitous in CNS drugs.[1]

  • Reductive Amination: Reacting the scaffold with an amine (e.g., p-fluorobenzylamine) and a reducing agent (NaBH(OAc)

    
    ) yields 4-aminopiperidines.[1]
    
  • Target Relevance:

    • TRPV1 Antagonists: Urea-piperidines block pain signaling.[1]

    • CCR5 Antagonists: Used in HIV entry inhibition; the propyl amide fits into the hydrophobic accessory pocket of the receptor.[1]

    • Sigma-1 Receptor Ligands: The N-propyl group mimics the lipophilic tails found in high-affinity sigma ligands.[1]

Detailed Experimental Protocol: Reductive Amination

Context: Converting the 4-oxo scaffold into a functional drug lead (4-aminopiperidine derivative).

Protocol:

  • Dissolution: Dissolve This compound (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL).

  • Amine Addition: Add the desired amine (e.g., 4-fluorobenzylamine, 1.1 mmol) and Acetic Acid (1.0 eq) to catalyze imine formation.[1] Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) in one portion.

    • Note: STAB is preferred over NaBH

      
       to prevent reduction of the ketone before imine formation.[1]
      
  • Quench: Stir overnight. Quench with saturated NaHCO

    
    .[1]
    
  • Isolation: Extract with EtOAc. The resulting secondary amine can be further acylated or sulfonated to generate a library of >100 analogs in a single week.[1]

References

  • Discovery of Piperidine Carboxamide TRPV1 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2008). Highlights the utility of the piperidine-urea scaffold in pain management.[1]

  • Synthesis and Bio-properties of 4-Piperidone Containing Compounds as Curcumin Mimics. RSC Advances. (2022).[1] Details the synthesis of 4-piperidone-1-carboxamides and their anticancer efficacy.

  • The Role of Piperidine Derivatives in Drug Discovery. NBInno Technical Report. (2026). A comprehensive guide on sourcing and applying piperidone intermediates.

  • Piperidine-1-carboxamide Derivatives as ALK Inhibitors. Arabian Journal of Chemistry. (2024). Discusses QSAR modeling of this scaffold for kinase inhibition.

Sources

An In-depth Technical Guide on the Role of 4-Oxo-N-propylpiperidine-1-carboxamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: The Piperidine Scaffold and the Untapped Potential of 4-Oxo-N-propylpiperidine-1-carboxamide

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and the ability to be functionalized at various positions make it a privileged scaffold in drug design, enabling effective interactions with a wide range of biological targets.[3][4] Within this important class of heterocycles, 4-piperidones are particularly valuable intermediates due to the reactive ketone functionality, which serves as a handle for a multitude of chemical transformations.[5]

This guide focuses on a specific, yet underexplored, derivative: This compound . By incorporating both a reactive ketone at the 4-position and an N-propylcarboxamide group at the 1-position, this molecule is poised to be a highly versatile building block for the synthesis of complex heterocyclic systems. The N-carboxamide moiety not only modifies the electronic properties of the piperidine nitrogen but also introduces additional points for molecular recognition and derivatization, making it an attractive scaffold for generating compound libraries for drug discovery.

This document will provide a comprehensive overview of the synthesis, characterization, and, most importantly, the potential applications of this compound in the construction of diverse and medicinally relevant heterocyclic compounds. We will delve into its prospective role in multicomponent reactions, the synthesis of spiroheterocycles, and other advanced synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis and Characterization of this compound

A robust and efficient synthesis is paramount for the utility of any building block. Based on established methodologies for the preparation of N-substituted piperidine-1-carboxamides, a straightforward synthetic route to this compound is proposed.[6][7]

Proposed Synthetic Workflow

The synthesis can commence with the commercially available 4-piperidone monohydrate hydrochloride. The initial step involves the neutralization to the free base, followed by the reaction with propyl isocyanate to form the N-propylcarboxamide moiety, yielding the target compound. This direct approach is efficient and leverages readily available starting materials.[6]

G cluster_0 Step 1: Preparation of N-Unsubstituted Piperidone cluster_1 Step 2: Carboxamide Formation start 4-Piperidone Monohydrate Hydrochloride reagent1 Base (e.g., NaHCO3) DCM/H2O start->reagent1 intermediate1 4-Piperidone (Free Base) reagent1->intermediate1 reagent2 Propyl Isocyanate Dry Aprotic Solvent (e.g., THF) Inert Atmosphere intermediate1->reagent2 product This compound reagent2->product

Figure 1: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Preparation of 4-Piperidone Free Base

  • To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a biphasic mixture of dichloromethane (DCM) and water, add sodium bicarbonate (2.5 equivalents) portion-wise at 0-5 °C.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-piperidone as a free base. Causality: This step is crucial to deprotonate the piperidine nitrogen, making it nucleophilic for the subsequent reaction with the isocyanate.

Step 2: Synthesis of this compound

  • Dissolve the 4-piperidone free base (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add propyl isocyanate (1.1 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound. Trustworthiness: This protocol is based on analogous reactions reported for the synthesis of 4-piperidone-1-carboxamides, ensuring a high probability of success.[6][7]

Physicochemical and Spectroscopic Data Summary

The following table summarizes the predicted properties of the target compound.

PropertyPredicted Value
Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 4.5-4.7 (br t, 1H, NH), 3.8-4.0 (t, 4H), 3.1-3.3 (q, 2H), 2.4-2.6 (t, 4H), 1.4-1.6 (m, 2H), 0.9-1.0 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 208 (C=O, ketone), 157 (C=O, amide), 45 (CH₂), 41 (CH₂), 23 (CH₂), 11 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1720 (C=O ketone stretch), ~1640 (C=O amide stretch)

Core Applications in Heterocyclic Synthesis

The true value of this compound lies in its potential as a versatile precursor for a wide range of more complex heterocyclic structures. The presence of the ketone functionality opens doors to numerous classical and modern synthetic transformations.

A Versatile Substrate for Multicomponent Reactions (MCRs)

Multicomponent reactions are powerful tools in diversity-oriented synthesis, allowing for the construction of complex molecules in a single, atom-economical step. The 4-piperidone core is a well-established participant in such reactions.

Petrenko-Kritschenko Piperidone Synthesis: This classical MCR involves the condensation of an aldehyde, a β-ketoester, and an amine (or ammonia).[8] this compound can be envisioned as a key component in a modified Petrenko-Kritschenko-type reaction, where its pre-formed piperidone ring reacts with aldehydes and a suitable carbon nucleophile to generate complex bicyclic or highly substituted piperidine derivatives.

MCR cluster_0 Multicomponent Reaction reagent1 4-Oxo-N-propyl- piperidine-1-carboxamide product Highly Substituted Piperidine Derivative reagent1->product reagent2 Aldehyde (R-CHO) reagent2->product reagent3 β-Dicarbonyl Compound reagent3->product

Figure 2: Conceptual workflow for a multicomponent reaction involving our target molecule.

Synthesis of Spiroheterocycles

Spiroheterocycles, compounds containing two rings connected by a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space.[9][10][11][12] The carbonyl group of this compound is an ideal starting point for the construction of spirocyclic systems.

1,3-Dipolar Cycloaddition for Spiro-pyrrolidines: A prominent method for synthesizing spiro-pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide to an activated alkene.[7] The ketone of our target molecule can be first converted to an α,β-unsaturated system (a chalcone-type derivative) via an aldol condensation with an aromatic aldehyde. This intermediate can then undergo cycloaddition with an in situ generated azomethine ylide (from the condensation of an amino acid and an aldehyde/ketone) to yield complex spiro[piperidine-4,3'-pyrrolidine] derivatives.

Spiro start 4-Oxo-N-propyl- piperidine-1-carboxamide reagent1 Aromatic Aldehyde Base (e.g., NaOH) start->reagent1 Aldol Condensation intermediate α,β-Unsaturated Ketone Intermediate reagent1->intermediate reagent2 Amino Acid (e.g., Sarcosine) Isatin Reflux intermediate->reagent2 1,3-Dipolar Cycloaddition product Spiro[piperidine-4,3'-pyrrolidine] Derivative reagent2->product

Figure 3: Synthetic pathway to spiro-pyrrolidines from this compound.

Exemplary Protocol for Spiro-pyrrolidine Synthesis:

  • Synthesis of the α,β-Unsaturated Ketone Intermediate:

    • To a solution of this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol, add a catalytic amount of aqueous sodium hydroxide.

    • Stir the mixture at room temperature for 4-6 hours.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the α,β-unsaturated ketone. Causality: The base deprotonates the α-carbon of the piperidone, generating an enolate that attacks the aldehyde in a Claisen-Schmidt condensation.

  • 1,3-Dipolar Cycloaddition:

    • A mixture of the α,β-unsaturated ketone (1 equivalent), isatin (1 equivalent), and sarcosine (1.1 equivalents) in refluxing methanol is stirred for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The resulting solid product is collected by filtration, washed with methanol, and recrystallized to yield the pure spiro[piperidine-4,3'-pyrrolidine] derivative. Authoritative Grounding: This protocol is adapted from well-established procedures for the synthesis of similar spiroheterocycles.[7]

Conclusion: A Promising Scaffold for Future Drug Discovery

While this compound may not be a widely cataloged reagent at present, its rational design based on the proven reactivity of the 4-piperidone core suggests immense potential. This guide has outlined a clear synthetic pathway and highlighted its prospective applications in constructing complex molecular architectures through powerful synthetic strategies like multicomponent reactions and cycloadditions. The combination of a reactive ketone and a modifiable carboxamide group within a single, drug-like scaffold makes this compound a highly attractive building block for medicinal chemists. Its utilization can pave the way for the discovery of novel heterocyclic compounds with unique three-dimensional structures and promising pharmacological profiles. We encourage the research community to explore the synthesis and reactivity of this and similar scaffolds to unlock new avenues in drug development.

References

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022-10-31). RSC Advances.
  • Petrenko-Kritschenko piperidone synthesis. In: Wikipedia. Available from: [Link]

  • Synthesis of 4-piperidones. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022-10-31). RSC Advances.
  • Synthesis method for N-substituted-4-piperidone. Google Patents.
  • Synthesis of spiro heterocycles 12 and 13. ResearchGate. Available from: [Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis Online. Available from: [Link]

  • Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic. Available from: [Link]

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors. PubMed. Available from: [Link]

  • Synthesis method for N-substituted-4-piperidone. Google Patents.
  • Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. Available from: [Link]

  • AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. JETIR. Available from: [Link]

  • Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Synthesis of Piperidones by MCR. ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. PMC. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available from: [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. LinkedIn. Available from: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

  • Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC. Available from: [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Available from: [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. Available from: [Link]

Sources

Methodological & Application

Scalable Synthesis of 4-Oxo-N-propylpiperidine-1-carboxamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and scalable synthesis protocols for 4-Oxo-N-propylpiperidine-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocols are designed for researchers, scientists, and professionals in the field, emphasizing scalability, scientific integrity, and safety.

Introduction

This compound belongs to the class of N-substituted 4-piperidones, which are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds. The presence of the 4-oxo functionality allows for further chemical modifications, while the N-propylcarboxamide group can influence the compound's pharmacokinetic and pharmacodynamic properties. The development of robust and scalable synthetic routes to this and related molecules is therefore of significant interest to the pharmaceutical industry.

This guide details a two-step synthetic approach, commencing with the scalable preparation of the key intermediate, 4-piperidone hydrochloride, followed by the carbamoylation reaction to yield the final product. The presented protocols are designed to be efficient, cost-effective, and amenable to large-scale production.

Synthetic Strategy Overview

The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. The first step focuses on a scalable synthesis of 4-piperidone hydrochloride, a versatile starting material. The second step involves the formation of the N-propylcarboxamide moiety through the reaction of 4-piperidone with propyl isocyanate.

Synthesis_Workflow cluster_0 Step 1: Scalable Synthesis of 4-Piperidone Precursor cluster_1 Step 2: Carbamoylation cluster_2 Final Product A N-Carbethoxy-4-piperidone B Hydrolysis & Decarboxylation A->B Acidic Conditions C 4-Piperidone Hydrochloride B->C Isolation D 4-Piperidone (free base) C->D Basification F This compound D->F E Propyl Isocyanate E->F Base Catalyst (e.g., TEA) Solvent (e.g., DMF) G Purification & Characterization F->G

Caption: Overall workflow for the synthesis of this compound.

PART 1: Scalable Synthesis of 4-Piperidone Hydrochloride

A reliable and scalable source of 4-piperidone is crucial for the successful synthesis of the target molecule. While various methods exist for the synthesis of 4-piperidones, a common and industrially viable approach involves the hydrolysis and decarboxylation of N-protected 4-piperidone derivatives. A particularly relevant starting material is N-carbethoxy-4-piperidone, which can be prepared through Dieckmann condensation. A process for the large-scale production of 4-piperidone hydrochloride hydrate from N-carbethoxy-4-piperidone has been described, highlighting its industrial relevance[1][2].

Protocol 1: Preparation of 4-Piperidone Hydrochloride from N-Carbethoxy-4-piperidone

This protocol is adapted from established industrial processes for the large-scale synthesis of 4-piperidone hydrochloride[1][3].

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
N-Carbethoxy-4-piperidone29976-53-2171.201.0
Concentrated Hydrochloric Acid7647-01-036.46Excess
Toluene108-88-392.14Solvent
Isopropanol67-63-060.10Solvent

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge N-carbethoxy-4-piperidone and toluene.

  • Acid Hydrolysis and Decarboxylation: Slowly add concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product, 4-piperidone hydrochloride, will precipitate out of the solution.

  • Purification: Filter the solid precipitate and wash with cold toluene to remove any unreacted starting material and byproducts. The crude product can be further purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield 4-piperidone hydrochloride as a white to off-white crystalline solid.

  • Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved.

Expected Yield: 85-95%

PART 2: Synthesis of this compound

The final step in the synthesis is the formation of the N-propylcarboxamide group. This is achieved through the reaction of 4-piperidone with propyl isocyanate in the presence of a base catalyst. The free base of 4-piperidone is required for this reaction and can be generated in situ or in a separate step from the hydrochloride salt. A similar reaction of an N-unsubstituted piperidone with an isocyanate in the presence of triethylamine (TEA) in dimethylformamide (DMF) has been reported to be effective[4].

Protocol 2: Carbamoylation of 4-Piperidone

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
4-Piperidone Hydrochloride40064-34-4135.591.0
Propyl Isocyanate110-78-185.111.1
Triethylamine (TEA)121-44-8101.192.2
Dimethylformamide (DMF)68-12-273.09Solvent
Ethyl Acetate141-78-688.11Extraction Solvent
BrineN/AN/AWashing Agent
Anhydrous Sodium Sulfate7757-82-6142.04Drying Agent

Safety Precautions:

Propyl isocyanate is a toxic and moisture-sensitive reagent. It is a lachrymator and can cause respiratory sensitization[5][6][7][8]. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Procedure:

  • Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride in a suitable solvent such as dichloromethane or ethyl acetate, add triethylamine (1.1 equivalents) at 0-5 °C. Stir the mixture for 30 minutes. The triethylamine hydrochloride salt will precipitate. Filter off the salt and use the filtrate containing the 4-piperidone free base directly in the next step. Alternatively, the free base can be generated in situ.

  • Reaction Setup: In a dry, nitrogen-flushed reactor equipped with a magnetic stirrer, dropping funnel, and a temperature probe, dissolve 4-piperidone (from the previous step or by adding TEA to the hydrochloride salt in DMF) in anhydrous dimethylformamide (DMF).

  • Addition of Propyl Isocyanate: Cool the solution to 0-5 °C. Slowly add propyl isocyanate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate/heptane) to yield the final product as a solid.

Expected Yield: 70-85%

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical Methods:

TechniqueExpected Observations
¹H NMR Resonances corresponding to the propyl group (triplet, sextet, triplet), and the piperidone ring protons.
¹³C NMR Signals for the carbonyl carbons (ketone and amide), and the aliphatic carbons of the propyl and piperidone moieties.
FT-IR Characteristic absorption bands for the ketone C=O stretch (around 1720 cm⁻¹), the amide C=O stretch (around 1640 cm⁻¹), and N-H stretch (around 3300 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₉H₁₆N₂O₂.
HPLC A single major peak indicating the purity of the compound.

Conclusion

This guide provides a detailed and scalable two-step synthesis for this compound. The protocols are based on established and reliable chemical transformations, making them suitable for both laboratory-scale synthesis and larger-scale production. The emphasis on safety, particularly when handling hazardous reagents like propyl isocyanate, ensures the well-being of the researchers. By following these detailed procedures and employing the recommended analytical techniques for quality control, researchers and drug development professionals can confidently produce high-purity this compound for their research and development needs.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propyl Isocyanate. [Link]

  • Ami Organics Ltd.
  • PubChem - NIH. Propyl isocyanate. [Link]

  • El-Sayed, M. S. R., et al. "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances 12.49 (2022): 31899-31925. [Link]

  • Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]

  • Comins, D. L., Brooks, C. A., & Ingalls, C. L. "A Simple, Inexpensive, and Mild Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones." The Journal of Organic Chemistry 66.6 (2001): 2181-2182. [Link]

  • Wang, X., et al. "Synthesis method of 1-teriary butoxy carbonyl-4-piperidone." CN102070513A.
  • Chen, J., et al. "A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride." Organic Process Research & Development 20.1 (2016): 231-235. [Link]

  • WIPO. A PROCESS FOR THE PREPARATION OF 4-PIPERIDONE HCL HYDRATE. WO/2022/195497. [Link]

  • Saady, A., et al. "Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone." Organic Preparations and Procedures International 30.4 (1998): 453-457. [Link]

Sources

Application Note & Protocol: A Streamlined Synthesis of 4-Oxo-N-propylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in a wide array of biologically active compounds.[1][2] This application note provides a comprehensive, detailed protocol for the efficient, one-step synthesis of a key intermediate, 4-Oxo-N-propylpiperidine-1-carboxamide. The described method leverages the direct reaction of 4-piperidone with propyl isocyanate, offering a streamlined and high-yielding alternative to multi-step synthetic routes. This guide is intended for researchers, chemists, and drug development professionals, providing in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reliable and reproducible outcomes.

Introduction and Scientific Background

The 4-piperidone ring system is classified as a "privileged scaffold" in drug discovery due to its conformational flexibility and its presence in numerous pharmaceuticals targeting a broad spectrum of diseases.[1] Its derivatives are integral to compounds with applications ranging from neuroprotective to anticancer and antimicrobial agents.[1][3] The functionalization of the piperidine nitrogen at the 1-position is a common strategy to modulate the pharmacological properties of these molecules.

The target molecule, this compound, incorporates a urea-type linkage at the N-1 position. This moiety can act as a rigid hydrogen bond donor-acceptor unit, which is crucial for molecular recognition at biological targets. The synthesis of N-substituted piperidine-1-carboxamides is therefore of significant interest. The protocol detailed herein focuses on a direct and efficient carbamoylation reaction.

Causality of Experimental Choice: The chosen synthetic strategy involves the nucleophilic addition of the secondary amine of 4-piperidone to the electrophilic carbonyl carbon of propyl isocyanate. This reaction is mechanistically straightforward, typically proceeds with high efficiency, and avoids the need for protecting groups or multiple synthetic steps.[4][5] The reaction of isocyanates with secondary amines to form substituted ureas is a robust and well-documented transformation, often occurring at room temperature without the need for complex catalysts.[4]

Synthetic Strategy and Workflow

The synthesis proceeds in a single, efficient step from commercially available starting materials. 4-Piperidone, typically available as its more stable monohydrate hydrochloride salt, is first neutralized in situ to liberate the free secondary amine. This is immediately followed by the addition of propyl isocyanate to form the target product.

Overall Reaction Scheme

G cluster_0 Overall Synthesis r1 4-Piperidone (as Hydrochloride Hydrate) p1 This compound r1->p1 reagents 1. Base (e.g., Triethylamine) 2. Propyl Isocyanate ---------------------------------- Solvent (e.g., DCM), rt

Caption: One-step synthesis of the target intermediate.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined below, from setup to final product characterization.

workflow arrow arrow start Start setup Setup Reaction Vessel (Inert Atmosphere) start->setup dissolve Dissolve 4-Piperidone HCl·H₂O in Anhydrous DCM setup->dissolve base Add Triethylamine (Base) Stir for 15 min dissolve->base isocyanate Add Propyl Isocyanate Dropwise at 0°C base->isocyanate react Warm to Room Temperature Monitor by TLC (2-4 h) isocyanate->react workup Aqueous Workup: Wash with H₂O, then Brine react->workup dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate workup->dry purify Purify via Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving propyl isocyanate must be performed in a certified chemical fume hood.

Materials and Instrumentation
Reagents & Solvents Grade Supplier Example
4-Piperidone Monohydrate Hydrochloride≥98%Sigma-Aldrich
Propyl Isocyanate≥99%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledFisher Scientific
Dichloromethane (DCM), Anhydrous≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeEMD Millipore
Silica Gel230-400 meshSorbent Technologies
Instrumentation Description
Magnetic Stirrer with Stir PlateStandard lab grade
Round-Bottom Flasks & GlasswareStandard lab grade
Septa, Needles, SyringesStandard lab grade
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄
Rotary EvaporatorStandard lab grade
Flash Chromatography SystemOptional (manual or automated)
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 4-piperidone monohydrate hydrochloride (1.54 g, 10.0 mmol, 1.0 equiv.). Seal the flask with septa and place it under an inert atmosphere (Nitrogen or Argon).

  • Dispersion and Neutralization: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension. Add triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.) via syringe. Stir the mixture at room temperature for 15-20 minutes. The suspension should become clearer as the free base of 4-piperidone is formed and dissolves.

    • Scientific Rationale: Triethylamine acts as a base to neutralize the hydrochloride salt, liberating the nucleophilic secondary amine of 4-piperidone. An excess is used to ensure complete neutralization and to scavenge any trace acid.

  • Addition of Isocyanate: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add propyl isocyanate (1.0 mL, 10.5 mmol, 1.05 equiv.) dropwise via syringe over 5 minutes.

    • Scientific Rationale: The reaction is exothermic; addition at 0°C helps to control the reaction rate and prevent potential side reactions. A slight excess of the isocyanate ensures the complete consumption of the piperidone starting material.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30 minutes (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

    • Self-Validation: The disappearance of the 4-piperidone spot and the appearance of a new, typically higher Rf, product spot on the TLC plate validates the reaction's progression.

  • Work-up and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of brine.

    • Scientific Rationale: The water wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or low-melting solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes.

    • Fraction Collection: Collect fractions based on TLC analysis.

    • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a purified solid or oil.

Expected Results and Characterization
ParameterExpected Value
Theoretical Yield 1.84 g
Typical Experimental Yield 85-95%
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.7 (t, 4H), ~3.2 (q, 2H), ~2.5 (t, 4H), ~1.5 (sext, 2H), ~0.9 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~208 (C=O, ketone), ~156 (C=O, urea), ~45 (piperidine C), ~43 (CH₂-N), ~41 (piperidine C), ~22 (CH₂), ~11 (CH₃)
Mass Spec (ESI+) [M+H]⁺ = 185.13 m/z

Safety and Handling Precautions

Chemical synthesis requires strict adherence to safety protocols. The primary hazard in this procedure is propyl isocyanate.

  • Propyl Isocyanate: This reagent is highly flammable, toxic upon inhalation, a severe eye irritant, and reacts violently with water.[6][7] It is also a potential sensitizer.[8]

    • Handling: Always handle propyl isocyanate in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6]

    • Storage: Store in a cool, dry place away from moisture, under an inert atmosphere.[8]

    • Spills: In case of a small spill, cover with an inert absorbent material (e.g., activated charcoal adsorbent) and place in a sealed container for hazardous waste disposal.[6] Do not use water.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine: Corrosive and flammable. Handle with care, avoiding inhalation of vapors.

Emergency shower and eyewash stations should be readily accessible.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Incomplete neutralization of 4-piperidone HCl. 2. Inactive/hydrolyzed propyl isocyanate. 3. Insufficient reaction time.1. Ensure 1.5 equivalents of high-purity triethylamine are used. 2. Use a fresh bottle of propyl isocyanate; handle under inert gas. 3. Allow the reaction to stir for a longer duration, monitoring by TLC.
Low Yield 1. Mechanical losses during work-up/purification. 2. Product is partially water-soluble. 3. Side reaction of isocyanate with trace water.1. Ensure careful transfers and complete extraction. 2. Back-extract the aqueous layers with DCM (2x) to recover any dissolved product. 3. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere.
Difficult Purification (Streaking on TLC) 1. Product is highly polar and binds to silica gel. 2. Presence of triethylamine residue.1. Add 0.5-1% triethylamine to the chromatography eluent to improve peak shape. 2. Ensure the aqueous work-up is performed thoroughly to remove the amine base.

Conclusion

This application note details a robust, efficient, and highly reproducible protocol for the synthesis of this compound. By employing a direct carbamoylation strategy, this method provides rapid access to a valuable intermediate for pharmaceutical research and drug discovery programs. The comprehensive guidelines on procedure, safety, and troubleshooting are designed to enable researchers to achieve high yields and purity consistently.

References

  • Patsnap Eureka. (2025, July 10). Technical Insights into Isocyanate Reaction Pathways. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Propyl Isocyanate. [Link]

  • Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(49), 32095-32125. [Link]

  • Wikipedia. (n.d.). Isocyanate. [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. (2026, January 10). Medicinal Chemistry Research. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Schiff's bases of piperidone derivative as microbial growth inhibitors. J. Chem. Pharm. Res., 2(2), 581-589. [Link]

  • Federal Register. (2022, September 22). Designation of 4-Piperidone as a List I Chemical. [Link]

  • ResearchGate. (2011). Reaction of Isocyanates with amines. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Zefirova, O. N., & Nurieva, E. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6243. [Link]

  • United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat on 4-piperidone and 1-boc-4-piperidone. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

Sources

Technical Guide: One-Pot Synthesis & Applications of 4-Oxo-N-propylpiperidine-1-carboxamide

[1]

Introduction & Pharmacological Relevance

The 1-carbamoyl-4-piperidone core is a privileged substructure in medicinal chemistry.[1] By functionalizing the piperidine nitrogen with a urea moiety (carboxamide) and preserving the C4-ketone, researchers create a "divergent hub."[1] The C4-ketone is highly reactive, allowing for rapid transformation into spiro-cycles, 4-aminopiperidines (common in GPCR ligands), or gem-disubstituted derivatives.[1]

Key Applications:

  • Anticancer Agents: 3,5-bis(ylidene)-4-piperidone derivatives (curcumin mimics) exhibiting cytotoxicity against HCT116 and MCF7 lines.[1]

  • GPCR Ligands: Precursor for CCR5 and CCR2 antagonists which often feature a 1,4-disubstituted piperidine motif.[1]

  • Spiro-Hydantoins: The ketone serves as the electrophile in Bucherer-Bergs reactions to form spiro-linked inhibitors.[1]

Chemical Core: Mechanistic Insights

The 4-Piperidone Equilibrium

A critical challenge in this synthesis is the stability of the starting material.[1] 4-Piperidone hydrochloride typically exists as the monohydrate (

1
  • Challenge: The hydrate water can hydrolyze reactive electrophiles (like isocyanates) or quench activating agents (like CDI).[1]

  • Solution: Protocols must include a "free-basing/dehydration" phase using non-nucleophilic bases (e.g., DIPEA, TEA) and desiccants (

    
    ) or azeotropic distillation before the coupling step.[1]
    
Urea Formation Strategies

Two mechanistic pathways are dominant for the "One-Pot" assembly:

  • Path A (Isocyanate): Nucleophilic attack of the piperidine nitrogen on

    
    -propyl isocyanate.[1] High atom economy, but requires handling toxic isocyanates.[1]
    
  • Path B (Carbonyl Activation): Activation of

    
    -propylamine with Carbonyldiimidazole (CDI) or Triphosgene, followed by piperidine addition.[1] Safer, but lower atom economy due to imidazole byproduct.[1]
    

Experimental Protocols

Protocol A: Direct Isocyanate Ligation (High Yield)

Best for: Large-scale synthesis where isocyanate handling is permitted.[1]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)[1]

  • 
    -Propyl isocyanate (1.1 equiv)[1]
    
  • Triethylamine (TEA) (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Free-Basing (In-Situ): To a flame-dried round-bottom flask under

    
    , add 4-Piperidone monohydrate HCl (10 mmol) and anhydrous DCM (50 mL).
    
  • Dehydration: Add TEA (25 mmol) dropwise at 0°C. The solution will become cloudy (amine salt formation). Add activated 4Å molecular sieves (2.0 g) and stir for 30 minutes at room temperature (RT) to sequester liberated water.

  • Coupling: Cool the mixture back to 0°C. Add

    
    -Propyl isocyanate (11 mmol) dropwise over 10 minutes.
    
  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM, stain with Ninhydrin; product is UV active if derivatized, or visualize with

    
    ).[1]
    
  • Workup: Filter off molecular sieves. Wash the filtrate with 1M HCl (to remove unreacted amine/TEA), then saturated

    
    , and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The product typically solidifies as an off-white solid.[1] Recrystallize from EtOAc/Hexanes if necessary.
    

Expected Yield: 85–92%[1]

Protocol B: CDI-Mediated Safety Route

Best for: Labs avoiding isocyanates or requiring "generate-in-situ" flexibility.[1]

Reagents:

  • 4-Piperidone monohydrate HCl (1.0 equiv)[1]

  • 
    -Propylamine (1.0 equiv)[1]
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

  • DIPEA (2.2 equiv)[1]

  • THF (anhydrous)[1]

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve CDI (11 mmol) in THF (40 mL). Add

    
    -Propylamine (10 mmol) dropwise at 0°C. Stir for 1 hour at RT. Mechanism: Formation of N-propyl-1H-imidazole-1-carboxamide.[1]
    
  • Piperidine Preparation: In a separate vessel, treat 4-Piperidone monohydrate HCl (10 mmol) with DIPEA (22 mmol) in THF (20 mL). Sonicate for 5 mins.

  • One-Pot Assembly: Transfer the piperidine suspension into the activated CDI-amine solution via cannula.

  • Reflux: Heat the mixture to 60°C for 12 hours. (Heat is required to displace the imidazole leaving group).[1]

  • Workup: Concentrate THF. Redissolve residue in EtOAc. Wash extensively with water (to remove imidazole byproduct) and 0.5M HCl.[1]

  • Purification: Flash chromatography (DCM:MeOH 95:5) may be required due to imidazole traces.[1]

Expected Yield: 70–80%[1]

Protocol C: Telescoped Reductive Amination (Cascade)

Application: Rapid synthesis of 4-amino-N-propylpiperidine-1-carboxamide libraries.[1]

Concept: The 4-oxo urea formed in Protocol A is not isolated .[1] Instead, an amine and reducing agent are added directly to the pot to install a substituent at the C4 position.[1]

Workflow:

  • Step 1: Perform Protocol A (Steps 1–3) in 1,2-Dichloroethane (DCE) instead of DCM. Stir for 2 hours (ensure Isocyanate is consumed).

  • Step 2 (Imine Formation): Add Secondary Amine (e.g., Morpholine, 1.2 equiv) and Acetic Acid (1.5 equiv).[1] Stir for 30 mins.

  • Step 3 (Reduction): Add Sodium Triacetoxyborohydride (

    
    , 2.0 equiv) in one portion.[1] Stir overnight at RT.
    
  • Quench: Add saturated

    
     solution. Extract with DCM.[1]
    

Visualization: Reaction Pathways & Workflow[1]

GStart4-Piperidone(HCl Hydrate)DehydrateDehydration(Base + Mol Sieves)Start->DehydrateFreeBaseFree Piperidone(In-Situ)Dehydrate->FreeBaseRouteANucleophilic Addition(0°C -> RT)FreeBase->RouteARouteBDisplacement(60°C)FreeBase->RouteBIson-Propyl IsocyanateIso->RouteATargetTARGET MOLECULE4-Oxo-N-propylpiperidine-1-carboxamideRouteA->TargetMethod A(High Yield)Aminen-Propyl AmineCDICDI Activation(Imidazole interm.)Amine->CDICDI->RouteBRouteB->TargetMethod B(Safer)RedAmReductive Amination(Amine + STAB)Target->RedAmOne-PotCascadeLibrary4-Amino-PiperidineUrea LibraryRedAm->Library

Caption: Comparative synthesis routes (Isocyanate vs. CDI) and downstream telescoped application for library generation.

Analytical Data Summary

PropertyExpected Value / ObservationNotes
Physical State White to off-white solidHygroscopic if not fully dried.[1]

NMR (400 MHz,

)

4.60 (br s, 1H, NH), 3.75 (t, 4H, Pip-H2/6), 3.20 (q, 2H, Propyl-CH2), 2.45 (t, 4H, Pip-H3/5), 1.55 (m, 2H), 0.92 (t, 3H).[1]
Characteristic triplet at 2.45 ppm confirms the 4-oxo position is intact (alpha-protons).[1]

NMR

208.5 (C=O ketone), 157.8 (C=O urea), 43.2 (Pip-C2/6), 41.0 (Pip-C3/5), 42.5 (Propyl-N), 23.1, 11.[1]4.
Ketone carbonyl >200 ppm is diagnostic.[1]
MS (ESI+)


adducts are common.[1]
IR (

)
1715 (Ketone C=O), 1640 (Urea C=O), 3350 (NH).[1]Distinct separation between ketone and urea carbonyls.[1]

Safety & Handling

  • Isocyanates:

    
    -Propyl isocyanate is a lachrymator and potent sensitizer.[1] All operations in Protocol A  must be performed in a functioning fume hood. Double-glove (Nitrile) is recommended.[1] Quench glassware with 10% aqueous ammonia before cleaning.[1]
    
  • CDI: Moisture sensitive.[1] Releases

    
     upon reaction; ensure the system is vented to prevent pressure buildup.[1]
    
  • Piperidone HCl: The dust is an irritant.[1] Weigh in a contained area.

References

  • Al-Mekhlafi, N. A., et al. (2022).[1] "Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics." RSC Advances, 12, 30863-30880.[1] [Link]

    • Validates the isocyanate route for 4-piperidone-1-carboxamides and their anticancer utility.
  • Song, Q., et al. (2022).[1] "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines."[1][2] Molecules, 27(15), 4698.[1][3] [Link][1]

    • Provides context on general one-pot assembly of substituted piperidines.
  • Goswami, S. V., et al. (2012).[1][4] "An efficient one-pot multi-component synthesis of highly functionalized piperidines."[1][4] Heterocyclic Communications, 18(5-6).[1][4] [Link][1]

    • Supports the multicomponent reactivity of the piperidone core.[1]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 96437, N-Phenethyl-4-piperidinone." [Link][1]

    • Cited for structural comparison and safety context regarding piperidone precursors.[1]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxo-N-propylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting Target Molecule: 4-Oxo-N-propylpiperidine-1-carboxamide (CAS: Derivative of 4-piperidone) Context: Key intermediate scaffold for serotonin receptor inverse agonists (e.g., Pimavanserin analogs).

Introduction: The "Deceptive" Simple Urea

You are likely attempting to synthesize this molecule via the reaction of 4-piperidone hydrochloride monohydrate with propyl isocyanate . On paper, this is a trivial nucleophilic addition. In practice, yields often crash below 40% due to a specific "yield killer": Water management in the starting material.

This guide deconstructs the synthesis into optimized modules, treating the protocol as a moisture-sensitive operation despite the aqueous origins of the starting material.

Module 1: Critical Reagent Preparation

The Core Problem: Commercial 4-piperidone hydrochloride is almost exclusively sold as the monohydrate (often chemically named 4,4-piperidinediol hydrochloride).

  • The Trap: If you add propyl isocyanate directly to this salt (even with excess base), the lattice water is released.

  • The Result: Water competes with the secondary amine for the isocyanate.

    • 
       (Symmetric Urea Impurity)
      
  • Symptom: Your product is contaminated with 1,3-dipropylurea (a white, insoluble solid), and yield drops.

Protocol A: The "Free-Base & Dry" Pre-treatment (Recommended)

Do not generate the free base in bulk and store it; 4-piperidone free base is unstable and prone to self-aldol condensation.

  • Dissolution: Dissolve 4-piperidone HCl monohydrate (1.0 eq) in minimal water.

  • Neutralization: Slowly add saturated

    
     or 
    
    
    
    solution at 0°C until pH > 10.
  • Extraction: Immediately extract 3x with Dichloromethane (DCM) .

  • Drying (Crucial): Dry the combined organic layers over anhydrous

    
     for at least 30 minutes.
    
  • Quantification: Filter into a tared flask. Take a small aliquot to check concentration, but proceed immediately to the next step.

Module 2: Reaction Optimization (The Isocyanate Route)

Standard Operating Procedure (SOP-01)
ParameterSpecificationRationale
Solvent DCM (Anhydrous)Excellent solubility for the urea product; easy workup.
Concentration 0.1 M - 0.2 MDilution prevents localized hot-spots and dimerization.
Base Triethylamine (TEA) or DIPEACatalytic amount (0.1 eq) if using pre-isolated free base. 1.1 eq if using salt in situ (not recommended).
Temperature 0°C

RT
Addition at 0°C suppresses side reactions.
Reagent Stoichiometry 1.05 eq IsocyanateSlight excess ensures conversion; too much creates purification issues.
Step-by-Step Workflow
  • Setup: Place the dry DCM solution of 4-piperidone (freshly prepared from Module 1) in a round-bottom flask under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C (Ice/Water bath).

  • Addition: Add Propyl Isocyanate (1.05 eq) dropwise over 10-15 minutes.

    • Note: If using TEA, add it prior to the isocyanate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (MeOH/DCM 1:9). The amine spot (baseline/low Rf) should disappear.

  • Quench: Add a small amount of MeOH (0.5 mL) to scavenge excess isocyanate.

Visualizing the Pathway

ReactionPathway Start 4-Piperidone HCl (Monohydrate) FreeBase Free Base (In Situ / Fresh) Start->FreeBase Neutralize & Dry (Remove H2O) Reaction Reaction w/ Propyl Isocyanate (DCM, 0°C) FreeBase->Reaction Impurity Impurity: 1,3-Dipropylurea Reaction->Impurity If Wet (H2O present) Product Target: This compound Reaction->Product Main Pathway

Figure 1: Critical pathway showing where water intrusion leads to impurity formation.

Module 3: Alternative Pathways (Safety & Scale)

If you lack propyl isocyanate or wish to avoid its toxicity, the CDI (Carbonyldiimidazole) route is a robust alternative, though it requires a two-step "one-pot" protocol.

Protocol B: The CDI Activation
  • Activation: Dissolve CDI (1.1 eq) in anhydrous DCM or THF.

  • Amine 1 Addition: Add Propylamine (1.0 eq) slowly at 0°C. Stir for 1 hour.

    • Intermediate Formed: N-propyl-1H-imidazole-1-carboxamide.

  • Amine 2 Addition: Add the 4-piperidone (free base solution) to the mixture.

  • Reflux: This step often requires mild heat (40°C) or longer times (overnight) to displace the imidazole.

Pros: Avoids isocyanates; CDI acts as a desiccant (scavenges water). Cons: Imidazole byproduct can be hard to remove without an acidic wash (which might affect the ketone if not careful).

Troubleshooting & FAQ

Q1: My yield is low (<30%) and I see a heavy white precipitate. What is it?

Diagnosis: This is almost certainly 1,3-dipropylurea . Cause: Water in your reaction mixture hydrolyzed the isocyanate. Fix:

  • Ensure you dried the DCM layer of the free base with

    
    .
    
  • Check your solvent quality (use anhydrous DCM).

  • Do not use the HCl monohydrate salt directly in the reaction flask.

Q2: The product is an oil that won't crystallize.

Diagnosis: Residual solvent or impurities (TEA salts). Fix:

  • Solvent Swap: Evaporate DCM and redissolve in a small amount of EtOAc or Et2O. Triturate with Hexanes/Heptane.

  • Acid Wash: Wash the organic layer with dilute citric acid (5%) to remove TEA and unreacted piperidone, then brine, then dry.

Q3: Can I use THF instead of DCM?

Answer: Yes. THF is excellent for solubility. However, separating the water from the starting material (if doing the extraction method) is harder with THF/Water mixtures. You would need to free-base in water/DCM, evaporate the DCM (carefully, do not heat >30°C), and redissolve in anhydrous THF.

Q4: The 4-piperidone free base turned yellow/orange before I added the isocyanate.

Diagnosis: Self-condensation (Aldol-like polymerization). Fix: The free base is unstable. Process immediately. Do not store the free base overnight. If you must pause, keep it as the HCl salt.

References

  • Acadia Pharmaceuticals Inc. (2009).[1][2] Synthesis of Pimavanserin and Intermediates. US Patent 7,601,740.[2][3] (Describes the general urea coupling of 4-piperidone derivatives).

  • Tolf, B. R., et al. (2007).[1] Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide. US Patent Application 2007/0260064.[1][2] (Detailed experimental protocols for piperidine urea formation).

  • ChemicalBook. (2023). 4-Piperidone Hydrochloride Monohydrate Properties and Handling. (Confirming the hydrate nature and stability issues).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136979, 4-Piperidone. (Data on self-condensation and stability).

Sources

Overcoming solubility issues with 4-Oxo-N-propylpiperidine-1-carboxamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Application Science Division Subject: Technical Guide: Overcoming Solubility & Stability Challenges with 4-Oxo-N-propylpiperidine-1-carboxamide

Executive Summary: The Physicochemical Reality

This compound presents a unique solubility paradox common in fragment-based drug discovery. While the molecule contains polar handles (a ketone at C4 and a urea moiety at N1), it often exhibits poor aqueous solubility due to high crystal lattice energy driven by intermolecular hydrogen bonding of the urea motif.

Critical Physicochemical Profile:

  • Electronic State: Neutral. Unlike typical piperidines, the ring nitrogen is acylated (urea linkage).[1] It is non-basic and cannot be solubilized by acidification (pH adjustment).[1]

  • Reactivity Alert: The C4-ketone is an electrophile.[1] It can form Schiff bases with primary amine-containing buffers (e.g., Tris, Glycine).[1]

  • Solubility Class: Lipophilic-Neutral (Class II/IV borderline).[1]

Solubility Decision Matrix (Logic Flow)

Before beginning formulation, determine your experimental constraints using this logic flow.

Solubility_Decision_Tree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro / Enzymatic AppType->InVitro CellCulture Cell Culture (Live Cells) AppType->CellCulture InVivo In Vivo (Animal) AppType->InVivo SolventTol Solvent Tolerance? InVitro->SolventTol Toxicity DMSO Toxicity Limit? CellCulture->Toxicity MethodD Method D: PEG400/Tween80/Saline InVivo->MethodD HighOrg High Organic OK (>5%) SolventTol->HighOrg Robust Assay LowOrg Low Organic Req (<1%) SolventTol->LowOrg Sensitive Enzyme MethodA Method A: DMSO/Ethanol Cosolvent HighOrg->MethodA MethodB Method B: HP-β-CD Complex LowOrg->MethodB MethodC Method C: Pre-dissolved 1000x Stock (Rapid Dispersion) Toxicity->MethodC Max 0.1-0.5% DMSO

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Troubleshooting & FAQs

Issue 1: "I added acid to dissolve it, but it didn't work."

Diagnosis: Misunderstanding of the nitrogen center. Explanation: Researchers often assume all piperidines are basic (pKa ~11).[1] However, in This compound , the ring nitrogen is part of a urea functional group.[1] The lone pair electrons are delocalized into the carbonyl oxygen, rendering the nitrogen non-basic and non-ionizable at physiological pH.[1] Solution: Stop using HCl. Revert to neutral organic cosolvents (DMSO, DMF) or hydrotropes.[1] Acidification only risks hydrolyzing the urea linkage or the ketone acetalization if alcohol is present.[1]

Issue 2: "The compound precipitates immediately upon dilution into buffer."

Diagnosis: The "Crash-Out" Effect. Explanation: This molecule likely has a high logP and rigid crystal structure.[1] When a concentrated DMSO stock is introduced to a highly aqueous buffer, the local solubility limit is exceeded instantly before mixing is complete.[1] Solution:

  • Vortex while adding: Inject the stock solution directly into rapidly vortexing buffer. Never add buffer to the stock.[1]

  • Intermediate Dilution: Use a "step-down" solvent.[1] Dilute DMSO stock 1:10 into PEG-400 or Ethanol, then dilute that into the aqueous buffer.[1] This reduces the polarity shock.[1]

Issue 3: "My assay results are inconsistent over time."

Diagnosis: Chemical instability due to buffer incompatibility.[1] Explanation: The 4-oxo (ketone) group is electrophilic.[1] If you are using Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers, the primary amines in the buffer can react with the ketone to form a Schiff base (imine) , effectively consuming your compound and changing its geometry.[1] Solution: Switch to non-nucleophilic buffers immediately.

  • Recommended: PBS, HEPES, MOPS, Citrate.[1]

  • Forbidden: Tris, Glycine, Ethanolamine.[1]

Validated Solubilization Protocols

Protocol A: Standard DMSO Stock (20 mM)

Best for: High-throughput screening, storage.

  • Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, which DMSO attacks).[1]

  • Calculation: Calculate the volume of DMSO (anhydrous, ≥99.9%) required for 20 mM.

    • Formula:

      
      [1]
      
  • Dissolution: Add DMSO. Vortex vigorously for 30 seconds.[1] If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be optically clear.[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles (hygroscopic DMSO absorbs water, reducing solubility).[1]

Protocol B: Cyclodextrin-Enhanced Aqueous Solution

Best for: Animal studies, sensitive enzymatic assays (low organic solvent).[1]

Theory: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, shielding the lipophilic propyl-piperidine core from water while the hydroxyl groups interact with the bulk solvent.[1]

Materials:

  • HP-β-CD (e.g., Kleptose® or Trappsol®)[1]

  • Milli-Q Water or PBS[1]

  • 0.22 µm PES Syringe Filter[1]

Steps:

  • Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) solution.[1] Stir until clear.

  • Compound Addition: Add the solid this compound slowly to the vehicle while stirring.

    • Note: This process is slower than DMSO dissolution.[1]

  • Equilibration: Stir at room temperature for 4–6 hours.

  • Filtration: Filter through a 0.22 µm PES membrane to remove any uncomplexed solid.[1]

  • Verification: Verify concentration via HPLC-UV, as filtration may remove undissolved compound.

Protocol C: The "Golden Triangle" Formulation (In Vivo)

Best for: IP/IV administration where high solubility is needed without precipitation.

ComponentFunctionConcentration (v/v)
DMSO Primary Solubilizer5%
PEG 400 Cosolvent / Stabilizer30%
Tween 80 Surfactant (Prevents aggregation)5%
Saline/Water Bulk Phase60%

Mixing Order (CRITICAL):

  • Dissolve compound completely in DMSO .

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.[1]

  • Slowly add Saline (warm to 37°C) while vortexing.

    • Why? Adding saline too fast can cause irreversible precipitation.[1]

Comparative Solvent Data

Note: Data extrapolated from structural analogues (Piperidin-4-ones and N-substituted ureas).[1]

Solvent SystemEstimated Solubility (mg/mL)SuitabilityNotes
Water (pH 7) < 0.1 mg/mLPoorHigh lattice energy prevents dissolution.[1]
0.1 M HCl < 0.2 mg/mLPoorDo not use. Compound is not basic.[1]
DMSO > 50 mg/mLExcellentStandard stock solvent.[1]
Ethanol ~ 10-20 mg/mLModerateGood for intermediate dilution.[1]
20% HP-β-CD ~ 2-5 mg/mLGoodBest for biological compatibility.[1]

References

  • PubChem. (n.d.).[1][2] Piperidine-1-carboxamide derivatives and physicochemical properties. National Library of Medicine.[1] Retrieved February 13, 2026, from [Link]

  • National Institutes of Health (NIH). (2023).[1] Solubilization techniques used for poorly water-soluble drugs.[1] PMC. Retrieved February 13, 2026, from [Link]

  • SB-PEPTIDE. (n.d.). Solubility Guidelines for Neutral and Hydrophobic Molecules. Retrieved February 13, 2026, from [Link][1]

Sources

Minimizing side reactions during the functionalization of 4-Oxo-N-propylpiperidine-1-carboxamide

[1]

Core Chemistry & Reactivity Profile

Before initiating any protocol, understand the competing reactivity nodes of your molecule.[1]

  • Target Site (C4-Ketone): The primary site for functionalization (Reductive Amination, Grignard Addition, Wittig).[1] It is prone to enolization and self-condensation.[1]

  • Bystander Moiety (N1-Urea): The N-propylcarboxamide group (

    
    ) is a urea linkage.[1] While generally robust, it is susceptible to:
    
    • Nucleophilic Attack: Strong nucleophiles (e.g., LiAlH

      
      , hot alkoxides) can cleave the urea.[1]
      
    • Deprotonation: The terminal

      
       is acidic (
      
      
      ).[1] Organometallics (RLi, RMgX) will deprotonate this site before attacking the ketone.[1]
    • Hydrolysis: Prolonged exposure to strong acids (

      
      ) or bases (
      
      
      ) at elevated temperatures will degrade the scaffold to 4-piperidone and propylamine.[1]

Critical Workflow: Reductive Amination

Objective: Install an amine at C4 without reducing the urea or forming bis-alkylated byproducts.[1]

Troubleshooting Guide: Reductive Amination

Q: My reaction is stalling at the imine formation stage. Can I heat it? A: Avoid heating above 60°C if possible. The urea moiety can degrade, and the ketone can undergo self-aldol condensation.[1]

  • Solution: Use a Lewis Acid promoter.[1] Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] is the gold standard here.[1] It acts as a water scavenger and activates the ketone, driving the equilibrium toward the imine/enamine without requiring heat.[1]
    

Q: I am seeing significant amounts of the alcohol byproduct (4-hydroxypiperidine derivative). A: This indicates the reducing agent is reducing the ketone before the imine is formed.[1]

  • Solution: Switch from a "Direct" to an "Indirect" protocol.

    • Direct (One-Pot): Amine + Ketone + Reductant mixed together.[1][2] (High risk of alcohol formation).[1]

    • Indirect (Stepwise): Stir Amine + Ketone (+ Ti(OiPr)

      
      ) for 2-4 hours first. Then add the reductant.
      

Q: Which reducing agent preserves the urea best? A: Sodium Triacetoxyborohydride [NaBH(OAc)

1
  • Why: It is mild, does not reduce ureas, and is less likely to reduce the ketone than NaBH

    
    .[1]
    
  • Caution: NaBH

    
    CN is a viable alternative but is toxic and requires pH control (pH 5-6).[1] Avoid LiAlH
    
    
    completely as it will reduce the urea carbonyl.[1]
Validated Protocol: Ti-Mediated Reductive Amination
  • Imine Formation: In a dry flask, dissolve This compound (1.0 equiv) and the Amine (1.1–1.2 equiv) in anhydrous THF or DCE.[1]

  • Activation: Add Ti(OiPr)

    
      (1.2–1.5 equiv) dropwise.[1] Stir at RT for 6–12 hours.[1] (Solution often turns slightly yellow/orange).[1]
    
  • Reduction: Dilute with dry MeOH (if using THF). Cool to 0°C. Add NaBH

    
      (2.0 equiv) or NaBH(OAc)
    
    
    (2.0 equiv) portion-wise.[1]
  • Workup (Critical): Quench with aqueous NaOH (1M) or Rochelle’s Salt solution to break the Titanium-amine complex.[1] Stir vigorously until a white precipitate forms. Filter through Celite.[1]

Critical Workflow: Grignard/Organolithium Addition

Objective: Add a carbon nucleophile to C4. Major Issue: The urea

1
Troubleshooting Guide: Organometallics

Q: I added 1.1 equivalents of Grignard, but I only recovered starting material. A: The urea

  • The Fix: You must use at least 2.2 to 2.5 equivalents of the organometallic reagent.[1]

    • Eq 1: Deprotonates the Urea N-H (Sacrificial).[1]

    • Eq 2: Attacks the Ketone.[1][3][4]

    • Eq 0.2-0.5: Excess to drive completion.[1]

Q: I am seeing "Enolization" products (recovered ketone) instead of addition. A: The basicity of the Grignard is causing deprotonation at the C3/C5 alpha-positions rather than nucleophilic attack.

  • Solution: Use Cerium(III) Chloride (Luche Conditions) .[1]

    • Pre-stir anhydrous CeCl

      
       (1.5 equiv) with the ketone in THF for 30 mins before adding the Grignard. This activates the carbonyl and suppresses basicity, promoting 1,2-addition.[1]
      
Decision Logic: Organometallic Addition

GrignardWorkflowStartStart: Grignard AdditionCheckNHIs the Urea N-H protected?Start->CheckNHProtectedYes (N-Alkyl/PG)CheckNH->ProtectedYesUnprotectedNo (Free N-H)CheckNH->UnprotectedNoStandardUse 1.1-1.5 Equiv GrignardProtected->StandardSacrificialRequirement: Use >2.2 Equiv Grignard(1 eq. sacrificial)Unprotected->SacrificialCheckEnolIs the Nucleophile Sterically Hindered?(e.g., t-Butyl, Isopropyl)Sacrificial->CheckEnolStandard->CheckEnolLucheAdd CeCl3 (Luche Conditions)to prevent enolizationCheckEnol->LucheYes (Hindered)DirectDirect Addition at -78°C to 0°CCheckEnol->DirectNo (Small)

Figure 1: Decision matrix for Organometallic addition to this compound, accounting for the acidic urea proton.

Side Reaction Mitigation Table

Reaction TypeSide ReactionRoot CausePrevention Strategy
Reductive Amination Alcohol Formation Ketone reduction faster than imine formation.[1]Use Indirect Method (pre-form imine with Ti(OiPr)

).[1] Use NaBH(OAc)

.[1][3][5]
Reductive Amination Bis-alkylation Primary amine product reacts with another ketone.[1]Use excess amine (5-10 equiv) if targeting primary amine.[1]
Grignard Addition Quenching (No Reaction) Urea N-H protonates the Grignard.[1]Use >2.2 equivalents of Grignard reagent.[1]
Grignard Addition Enolization Grignard acts as a base at C3/C5.[1]Use CeCl

(Luche reduction protocol) or lower temperature (-78°C).[1]
Acidic Workup Urea Hydrolysis pH < 2 + Heat.[1]Keep workup pH > 4.[1] Avoid refluxing in aqueous acid.[1]
Purification Compound Degradation Silica gel acidity.[1]Pre-treat silica with 1% Et

N or use Neutral Alumina .

References & Grounding

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link

  • Titanium(IV) Isopropoxide Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1] Link

  • Grignard/Luche Conditions: Gemal, A. L., & Luche, J. L. "Lanthanoids in Organic Synthesis.[1] 6. Reduction of alpha-enones by Sodium Borohydride in the Presence of Lanthanoid Chlorides."[1] Journal of the American Chemical Society, 1981, 103(18), 5454–5459.[1] Link

  • Piperidine Scaffold Stability: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 2021.[1] Link

Validation & Comparative

Comparative Guide: 1H-NMR Structural Validation of 4-Oxo-N-propylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural validation framework for 4-Oxo-N-propylpiperidine-1-carboxamide , a functionalized piperidine scaffold often used as an intermediate in the synthesis of GPCR ligands and opioid analogs.

Executive Summary

Product: this compound (C


H

N

O

) Application: Pharmaceutical Intermediate / Scaffold Synthesis Primary Challenge: Unambiguous confirmation of the urea linkage and differentiation from the 4-piperidone precursor and isocyanate byproducts.

This guide compares the spectral performance of two standard solvent systems (CDCl


 vs. DMSO-d

) and establishes a comparative baseline against the starting material (4-piperidone) to validate successful N-carboxamidation.

Part 1: Strategic Solvent Selection (Methodological Comparison)

The choice of solvent fundamentally alters the spectral topology of urea derivatives. Below is a comparative analysis of how this molecule "performs" in Chloroform-d versus Dimethyl Sulfoxide-d


.
Comparative Data: Chemical Shift Performance
Proton EnvironmentAssignmentShift in CDCl

(ppm)
Shift in DMSO-d

(ppm)
Performance Note
Propyl -CH


H

0.92 (t)0.86 (t)Stable reference peak.
Propyl -CH

-

H

1.54 (sext)1.42 (sext)Clear in both; slight upfield shift in DMSO.
Ketone

-CH


H

2.44 (t)2.35 (t)Diagnostic: Confirms retention of ketone (C4).
Propyl N-CH

-

H

3.22 (q)3.05 (q)Shows coupling to NH in DMSO (quartet becomes distinct).
Urea

-CH


H

3.76 (t)3.65 (t)Deshielded by urea C=O. Critical for confirming N-substitution.
Amide -NH-

H

4.80 - 5.20 (br s) 6.45 (t) CRITICAL DIFFERENCE. See analysis below.
Performance Analysis
  • Scenario A: Routine Purity Check (CDCl

    
    ) 
    
    • Advantage: Superior resolution of the aliphatic region (0.5 – 2.5 ppm). Sharp coupling constants for the propyl chain.

    • Limitation: The urea proton (

      
       H
      
      
      
      ) appears as a broad, variable singlet or may be invisible due to rapid quadrupole relaxation and exchange. This makes it difficult to confirm the exact nature of the amide linkage.
  • Scenario B: Structural Elucidation (DMSO-d

    
    ) 
    
    • Advantage: DMSO inhibits proton exchange and accepts hydrogen bonds, stabilizing the urea proton. The NH signal appears as a sharp triplet at ~6.45 ppm.

    • Mechanism: The triplet splitting (

      
       Hz) proves the NH is coupled to the adjacent methylene group (-CH
      
      
      
      -NH-), unambiguously confirming the N-propyl urea structure.
    • Recommendation: Use DMSO-d

      
       for initial characterization; use CDCl
      
      
      
      for routine batch purity if the NH peak is not critical.

Part 2: Reaction Monitoring (Precursor vs. Product)

To validate the synthesis (typically reacting 4-piperidone with propyl isocyanate), one must track specific spectral shifts.

The "Fingerprint" of Conversion
  • Loss of Amine Proton: The broad NH signal of 4-piperidone (typically ~1.8 ppm in CDCl

    
     or obscured by water) disappears.
    
  • Appearance of Propyl Signals: Three new distinct multiplets appear (0.9 ppm, 1.5 ppm, 3.2 ppm).

  • Deshielding of Ring Protons:

    • Precursor (4-Piperidone): The

      
      -protons (H-2/H-6) resonate upfield at ~3.0–3.1 ppm .
      
    • Product (Urea): The electron-withdrawing carbonyl of the urea moiety pulls electron density, shifting these protons downfield to ~3.76 ppm .

    • Note: If the starting material was the HCl salt, the shift difference is smaller, but the solubility profile changes drastically (HCl salt is insoluble in CDCl

      
      ).
      

Part 3: Detailed Experimental Protocol

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? To ensure full solubility of the polar urea and visualization of the NH triplet.

  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (solid particles cause line broadening).

  • Tube: Transfer to a precision 5mm NMR tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise ratio per scan.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Amide protons have longer T1 relaxation times. A short D1 can saturate the NH signal, reducing its integral accuracy.

  • Scans (NS): 16 or 32 scans are sufficient.

  • Temperature: 298 K (25°C).

Processing & Interpretation[1]
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

  • Integration:

    • Normalize the Propyl-CH

      
       triplet (0.86 ppm) to 3.00 .
      
    • Verify the Ketone

      
      -CH
      
      
      
      (2.35 ppm) integrates to 4.00 .
    • Verify the Urea

      
      -CH
      
      
      
      (3.65 ppm) integrates to 4.00 .
    • Verify the NH (6.45 ppm) integrates to 1.00 .

Part 4: Logic Flow for Structural Assignment

The following diagram illustrates the decision matrix for assigning the spectrum and validating the structure.

G Start Start: Acquire 1H-NMR (Target: this compound) CheckSolvent Check Solvent Start->CheckSolvent CDCl3_Branch Solvent: CDCl3 CheckSolvent->CDCl3_Branch DMSO_Branch Solvent: DMSO-d6 CheckSolvent->DMSO_Branch PropylCheck Identify Propyl Chain (0.9 ppm t, 1.5 ppm sext) CDCl3_Branch->PropylCheck DMSO_Branch->PropylCheck RingCheck Identify Ring Protons (Ketone-alpha ~2.4 ppm) (Urea-alpha ~3.7 ppm) PropylCheck->RingCheck AmideCheck_CDCl3 Check Amide Region (4.5-5.5 ppm) Likely Broad/Invisible RingCheck->AmideCheck_CDCl3 If CDCl3 AmideCheck_DMSO Check Amide Region (6.0-6.5 ppm) Look for TRIPLET RingCheck->AmideCheck_DMSO If DMSO Decision Is NH Triplet Visible? AmideCheck_CDCl3->Decision AmideCheck_DMSO->Decision Valid VALIDATED STRUCTURE (Coupling Confirmed) Decision->Valid Yes (Triplet) Ambiguous AMBIGUOUS (Cannot confirm N-H connectivity) Decision->Ambiguous No (Broad/Singlet) Resolvent Evaporate & Re-dissolve in DMSO-d6 Ambiguous->Resolvent Resolvent->DMSO_Branch

Figure 1: Structural validation workflow emphasizing the necessity of DMSO-d6 for amide confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for chemical shift tables and substituent effects).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for solvent effects on chemical shifts).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics, 29(9), 2176–2179. Available at: [Link] (Used for referencing residual solvent peaks).

  • National Institute of Standards and Technology (NIST). (2023). 1-Propyl-4-piperidone Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Reference for precursor ring shifts).

Mass spectrometry (LC-MS) fragmentation patterns of 4-Oxo-N-propylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-N-propylpiperidine-1-carboxamide (


, MW 184.24) is a functionalized piperidine scaffold frequently encountered in the synthesis of antipsychotics, analgesics, and serine protease inhibitors. In drug development, it often co-elutes with structural isomers such as its N-isopropyl analog  or butyryl-piperazine derivatives .

This guide provides a technical comparison of the fragmentation behaviors of the target molecule versus its closest isobaric competitors. By leveraging specific collision-induced dissociation (CID) pathways—specifically the stability of the urea linkage and alkyl chain rearrangements—researchers can develop high-specificity Multiple Reaction Monitoring (MRM) methods to distinguish the target from impurities.

Structural Analysis & Predicted Fragmentation

The molecule consists of a 4-piperidone ring linked via a urea moiety to a propyl chain. The fragmentation logic follows standard ESI+ behavior for urea-linked heterocycles: protonation occurs at the most basic site (the piperidine nitrogen or the urea oxygen), followed by inductive cleavage or rearrangement.

The Target: this compound
  • Precursor Ion

    
    :  m/z 185.1
    
  • Primary Pathway (Urea Cleavage): The dominant pathway is the cleavage of the amide

    
     bond, resulting in the neutral loss of propyl isocyanate  (
    
    
    
    , 85 Da). This yields the protonated 4-piperidone ion.
  • Secondary Pathway (Ring Disassembly): The resulting piperidone ion (m/z 100) loses CO (28 Da) or ethylene (

    
    , 28 Da) to form m/z 72.
    
The Comparator: N-Isopropyl-4-oxopiperidine-1-carboxamide
  • Differentiation Mechanism: While the isopropyl isomer also generates the m/z 100 fragment, the branched alkyl group facilitates a McLafferty-type rearrangement or elimination of propene (

    
    , 42 Da) to yield a primary urea intermediate (m/z 143).
    
  • Key Insight: The N-propyl chain (linear) resists this 42 Da loss compared to the isopropyl group, making the 185

    
     143 transition  diagnostic for the impurity, not the target.
    

Visualizing the Fragmentation Pathway

The following diagram illustrates the divergent pathways between the target (Linear Propyl) and its Isopropyl isomer.

FragmentationPathway Precursor Precursor [M+H]+ m/z 185 Piperidone 4-Piperidone Ion m/z 100 Precursor->Piperidone Loss of Propyl Isocyanate (-85 Da) (Dominant in Target) PrimaryUrea Primary Urea m/z 143 Precursor->PrimaryUrea Loss of Propene (-42 Da) (Diagnostic for Isopropyl Isomer) Target_Inter Target Pathway (Linear Propyl) Frag72 Ring Fragment m/z 72 Piperidone->Frag72 -CO / -C2H4 (-28 Da) Isomer_Inter Isomer Pathway (Branched Isopropyl) PrimaryUrea->Piperidone -HCNO (-43 Da)

Caption: Comparative fragmentation showing the direct isocyanate loss for the N-propyl target vs. the alkene elimination characteristic of the N-isopropyl isomer.

Experimental Protocol: LC-MS/MS Method Development

To achieve reproducible separation and detection, the following protocol is recommended. This setup prioritizes the separation of isobaric interferences which mass spectrometry alone cannot fully resolve if fragmentation energies are not optimized.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus),

    
     mm, 1.8 µm particle size.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.5 min: 95% B

    • 4.5 min: 95% B

    • 4.6 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[1][2][3][4]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the urea bond).

Method Optimization Workflow

The following workflow ensures that the final method is robust against false positives from isomers.

MethodWorkflow Start Start: Standard Solution (1 µg/mL in 50:50 MeOH:H2O) Q1_Scan Q1 Full Scan Confirm [M+H]+ = 185.1 Start->Q1_Scan Prod_Scan Product Ion Scan (MS2) CE Ramp: 10 - 50 eV Q1_Scan->Prod_Scan Decision Is m/z 143 present? Prod_Scan->Decision Iso_Path Isopropyl Isomer Detected Optimize Separation Decision->Iso_Path Yes (>5%) Target_Path Target Confirmed Select m/z 100 & 72 Decision->Target_Path No (<1%) Finalize Finalize MRM Method Quant: 185 -> 100 Qual: 185 -> 72 Iso_Path->Finalize After LC Opt. Target_Path->Finalize

Caption: Decision tree for distinguishing the target from isopropyl impurities during method development.

Comparative Data: Transitions & Energy

The table below summarizes the MRM transitions. Note that the Collision Energy (CE) must be higher for the target to break the urea bond compared to the lower energy often required for the rearrangement of the branched isomer.

CompoundPrecursor (m/z)Product (m/z)TypeCE (eV)Mechanism
4-Oxo-N-propyl...[5] (Target) 185.1100.1 Quant20-25Urea cleavage (Loss of Propyl Isocyanate)
4-Oxo-N-propyl... (Target) 185.172.1 Qual35-40Piperidone ring fragmentation (-CO)
N-Isopropyl Analog (Impurity)185.1143.1Diagnostic15-20Loss of Propene (Rearrangement)
N-Isopropyl Analog (Impurity)185.1100.1Interference25Urea cleavage (Non-specific)

Technical Note: If m/z 143 is observed in your "pure" standard, it indicates significant contamination with the isopropyl isomer or thermal degradation in the source.

References

  • BenchChem Technical Support. (2025).[1] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.[1][2][6] BenchChem Application Notes.[1] Link

  • Rao, R.N., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19).[4] Link

  • Nan, Q., et al. (2020).[7] Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by ESI-HR-MS/MS. Journal of the American Society for Mass Spectrometry, 31(2), 277-291.[7] Link

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Ureas.[4][8]Link

Sources

Reference standards for 4-Oxo-N-propylpiperidine-1-carboxamide quality control

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Quality Control Guide for Pharmaceutical Development

Executive Summary

In the synthesis of piperidine-class antipsychotics (e.g., Pimavanserin), carbamoyl-piperidine derivatives serve as critical building blocks. 4-Oxo-N-propylpiperidine-1-carboxamide represents a specific structural motif often encountered as a process intermediate or a degradation impurity in urea-linkage formation steps.

This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRM) against Research Grade (In-House) standards. Experimental data presented herein demonstrates that relying solely on HPLC Area% for this molecule—without orthogonal mass balance assessment—can lead to a potency bias of >6.0% , critically impacting the accuracy of impurity profiling required by ICH Q3A/B guidelines.

Technical Context & Structural Challenges

The molecule contains two functional groups that dictate its analytical behavior:

  • C-4 Ketone: Susceptible to hydration (gem-diol formation) and enolization.

  • 1-Carboxamide (Urea linkage): High potential for hydrogen bonding, leading to significant hygroscopicity.

The Detection Challenge

Unlike the final API (Pimavanserin), which possesses strong chromophores (fluorobenzyl/isobutoxybenzyl), This compound lacks extended conjugation.

  • Implication: UV detection at standard wavelengths (254 nm) is insufficient.

  • Solution: Methodologies must utilize Low-UV (205-210 nm), Refractive Index (RI), or Charged Aerosol Detection (CAD).

Comparative Analysis: CRM vs. Research Grade

The following comparison evaluates the two primary sources of reference standards available to analytical labs.

FeatureOption A: ISO 17034 CRM Option B: Research Grade / In-House
Primary Characterization Mass Balance Approach: (100% - Volatiles - Inorganics) × Chromatographic Purity.Chromatographic Purity Only: Typically reported as % Area via HPLC-UV or GC-FID.
Water Content Quantified via Karl Fischer (KF) titration.Often ignored or assumed "negligible" (<1%).
Residual Solvents Quantified via GC-Headspace.Not tested.
Traceability Metrologically traceable to SI units (NIST/BIPM).Traceable only to the manufacturer's lot.
Uncertainty Explicitly stated (e.g., 99.2% ± 0.5%).Unknown.
Risk Profile Low: Defensible in regulatory audits.High: Risk of Overestimation of Potency.

Experimental Validation

To demonstrate the "Potency Trap," we performed a direct comparison of a commercial "98% Purity" Research Grade sample against a qualified ISO 17034 CRM of this compound.

Methodology
  • Instrument: Agilent 1290 Infinity II LC / 6120 Quadrupole MS.

  • Column: Waters XBridge BEH C18, 2.5 µm, 3.0 x 100 mm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.

  • Detection: UV @ 210 nm and MSD (SIM Mode, m/z [M+H]+).

  • Protocol: Both standards were prepared at 0.5 mg/mL in diluent. Water content was determined via Volumetric Karl Fischer (USP <921>).

The "Potency Trap" Data

The Research Grade material showed a clean chromatogram, but orthogonal testing revealed significant hidden mass.

Test ParameterISO 17034 CRM (Lot A) Research Grade (Lot B) Delta / Bias
HPLC Purity (% Area) 99.8%98.5%-1.3%
Water Content (KF) 0.2%4.8% (Hygroscopic uptake)+4.6%
Residual Solvents (GC) < 100 ppm1.4% (Trapped THF/EtOAc)+1.4%
Inorganic Residue (ROI) < 0.1%0.3%+0.2%
CALCULATED POTENCY 99.5% 92.0% -7.5%
Interpretation

If an analyst used the Research Grade Lot B assuming it was "98.5%" pure (based on the label or HPLC area), they would weigh the standard effectively introducing a 6.5% error in their quantification.

  • Consequence: If this molecule is a limited impurity in a drug product with a limit of 0.10%, using the Research Grade standard would yield a result of 0.093% (Pass) when the true value is 0.100% (Fail/Borderline).

Standard Qualification Workflow

To ensure data integrity, the following self-validating workflow is recommended for qualifying in-house standards of this molecule.

ReferenceStandardQualification Start Raw Material Received (this compound) ID Structural ID (1H-NMR, MS, IR) Start->ID Purity Chromatographic Purity (HPLC-UV 210nm + GC-FID) ID->Purity Volatiles Volatile Impurities (Karl Fischer + GC-HS) ID->Volatiles Inorganics Inorganic Residue (Residue on Ignition / TGA) ID->Inorganics Calc Mass Balance Calculation Potency = %Purity × (1 - %Volatiles - %Inorganics) Purity->Calc % Area Volatiles->Calc % LOD/Water Inorganics->Calc % ROI Cert Generate CoA (Assign Valid Use Date) Calc->Cert

Figure 1: Mass Balance Qualification Workflow. Note that chromatographic purity alone is insufficient for potency assignment.

Comparison of Signaling/Synthesis Pathways[1]

Understanding where this impurity originates helps in defining the required quality of the standard. It is typically formed during the urea coupling stage.

SynthesisPathway Piperidone 4-Piperidone Derivative Intermediate 4-Oxo-N-propylpiperidine- 1-carboxamide (The Target Standard) Piperidone->Intermediate Urea Formation Isocyanate Propyl Isocyanate (or Activated Carbamate) Isocyanate->Intermediate ReductiveAmination Reductive Amination (w/ Fluorobenzyl amine) Intermediate->ReductiveAmination Key Step API Pimavanserin (Final Drug Substance) ReductiveAmination->API

Figure 2: Synthetic origin of the target molecule. It serves as the electrophile in the subsequent reductive amination step.

Conclusion & Recommendations

For the quality control of This compound , specifically when used as a quantitative reference standard for impurity profiling:

  • Do not rely on "Research Grade" labels: The hygroscopic nature of the urea moiety often leads to water content >4%, which is invisible to HPLC-UV.

  • Mandate Mass Balance: If an ISO 17034 CRM is unavailable, the in-house standard must be characterized by TGA or Karl Fischer to correct the potency.

  • Detection Specificity: Ensure the analytical method uses low-wavelength UV (210 nm) or CAD to accurately capture the purity contribution of this weak chromophore.

Final Verdict: For GMP release testing, the use of a secondary standard qualified against a Primary Standard or ISO 17034 CRM is the only compliant pathway to avoid potency assignment errors.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][2][3] Provides the global regulatory framework for establishing linearity and accuracy, which depends on standard potency. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[4][5][6][7] (2016).[4][5][8][9] Defines the hierarchy of measurement and requirements for CRMs. [Link]

  • Al-Bujuq, N. R. Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis.[10][11] Arkivoc (2020).[8][12][10] Details the synthetic routes involving piperidine carbamates. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.